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Compound of Interest

Compound Name: Desertomycin A

Cat. No.: B607066 Get Quote

Technical Monograph: Desertomycin A
Executive Summary
Desertomycin A is a 42-membered macrocyclic lactone belonging to the marginolactone class of aminopolyol

polyketides. Distinguished by its broad-spectrum antimicrobial activity and potent cytotoxicity, it has emerged as a

critical probe for vacuolar ATPase (V-ATPase) function and a lead compound for anti-tuberculosis (TB) drug

discovery. This guide provides a definitive technical analysis of Desertomycin A, detailing its chemical structure,

isolation protocols, and dual-mechanism pharmacology targeting both eukaryotic proton pumps and mycobacterial

proteolytic complexes.

Chemical Identity & Structural Analysis[1][2][3][4][5][6]
Core Identifiers

Parameter Specification

Common Name Desertomycin A

CAS Number 121820-50-6

Molecular Formula C₆₁H₁₀₉NO₂₁

Molecular Weight 1192.5 g/mol

Appearance White to off-white amorphous solid

Solubility Soluble in MeOH, DMSO, DMF; Insoluble in water, hexane

Stability Sensitive to light and acidic hydrolysis (glycosidic bond)

IUPAC Nomenclature
Due to the complexity of the stereocenters, the formal IUPAC name is extensive. The precise stereochemical

designation is:
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(3E,7S,8R,9S,10S,13E,15S,16S,17E,19S,20R,21E,23S,24R,26S,28S,30S,31S,32R,33S,34R,36S,38S,39E,42S)-42-

[(1R,2R)-5-amino-2-hydroxy-1-methylpentyl]-8,10,16,20,24,26,28,30,32,34,36,38-dodecahydroxy-23-(α-D-

mannopyranosyloxy)-3,7,9,15,19,21,31,33-octamethyl-oxacyclodotetraconta-3,13,17,21,39-pentaen-2-one[1]

Structural Features
Macrocycle: A 42-membered lactone ring characteristic of marginolactones.

Polyol Region: Dodecahydroxy pattern contributing to high polarity and specific hydrogen bonding interactions.

Glycosylation: Contains a single α-D-mannopyranose unit at C-23, essential for solubility and target binding

kinetics.

Side Chain: A unique 5-amino-2-hydroxy-1-methylpentyl side chain terminating in a primary amine, which is critical

for the molecule's amphiphilic nature.

Mechanism of Action (MOA)
Desertomycin A exhibits a dual-target mechanism, distinguishing it from classical macrolides (which typically target

the ribosome).

Primary Target: Vacuolar H+-ATPase (V-ATPase)
In eukaryotic cells (fungi, mammalian tumor cells), Desertomycin A acts as a potent inhibitor of V-ATPase.

Mechanism: It binds to the V0 membrane sector of the enzyme, blocking proton translocation.

Consequence: This prevents the acidification of organelles (lysosomes, endosomes), inhibiting autophagy and

inducing apoptosis.

Secondary Target: Mycobacterial ClpC1
In Mycobacterium tuberculosis, recent proteomic profiling suggests Desertomycin A targets the ClpC1 ATPase

subunit of the ClpP protease complex.

Mechanism: Binding to ClpC1 disrupts protein homeostasis within the bacterium.

Consequence: Accumulation of toxic protein aggregates and bacterial cell death.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.biomol.com/products/chemicals/biochemicals/desertomycin-a-cay28169-1
https://www.benchchem.com/product/b607066?utm_src=pdf-body
https://www.benchchem.com/product/b607066?utm_src=pdf-body
https://www.benchchem.com/product/b607066?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607066?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Eukaryotic Pathway (Tumor/Fungal)

Mycobacterial Pathway (TB)Desertomycin A

V-ATPase Complex
(V0 Sector)

Inhibits

ClpC1 ATPase
(ClpP Complex)

Binds

Loss of Organelle
pH Gradient

Causes Inhibition of
Autophagy Apoptosis / Cell Death

Disrupted Protein
Degradation

Blocks Bacteriostasis /
Cell Lysis

Click to download full resolution via product page

Figure 1: Dual mechanism of action targeting V-ATPase in eukaryotes and ClpC1 in mycobacteria.

Biosynthesis & Production
Desertomycin A is a type I polyketide produced by Streptomyces species (S. spectabilis, S. flavofungini).

Polyketide Synthase (PKS): The carbon backbone is assembled by a modular Type I PKS system using acetate

and propionate units.

Post-PKS Modifications:

Glycosylation: Transfer of mannose to the C-23 hydroxyl.

Amination: Introduction of the primary amine on the side chain, likely via a transaminase.

Cyclization: Macrolactonization to close the 42-membered ring.

Experimental Protocols
Isolation and Purification Workflow
Objective: Isolate high-purity Desertomycin A from Streptomyces spectabilis.

Reagents:

Extraction Solvents: Ethyl Acetate (EtOAc), Methanol (MeOH), n-Butanol.

Chromatography: Silica Gel 60 (230-400 mesh), Sephadex LH-20.

Protocol:

Fermentation: Cultivate strain in Soybean Meal-Glucose medium (pH 7.0) for 96-120 hours at 28°C, 200 rpm.
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Separation: Centrifuge broth (4000 rpm, 20 min).

Note: Desertomycin A is often found in both the mycelium and the supernatant.

Extraction:

Mycelium: Extract with MeOH (2x volume). Filter and concentrate.

Supernatant: Extract with n-Butanol or EtOAc.

Combine: Pool extracts and evaporate to dryness (crude residue).

Flash Chromatography (Silica Gel):

Load crude onto Silica Gel column.[2]

Elute with gradient: CHCl₃:MeOH (9:1 → 1:1).

Checkpoint: Monitor fractions via TLC (System: CHCl₃:MeOH:H₂O 65:25:4). Desertomycin A stains positive

with ninhydrin (amine) and H₂SO₄ (sugar).

Final Purification (HPLC):

Column: C18 Reverse Phase.

Mobile Phase: MeOH:H₂O (Gradient 60% → 90% MeOH).

Detection: UV at 215 nm (lactone/polyene absorption).
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Figure 2: Isolation workflow from fermentation broth to purified compound.

Biological Assay: V-ATPase Inhibition
Objective: Verify activity using a Lysotracker acidification assay.

Cell Seeding: Seed MCF-7 or HeLa cells in 96-well plates (5,000 cells/well).

Treatment: Treat with Desertomycin A (0.1 - 10 µM) for 24 hours. Include Bafilomycin A1 (10 nM) as a positive

control.

Staining: Add LysoTracker Red DND-99 (50 nM) for 30 min at 37°C.
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Analysis: Wash with PBS and image via fluorescence microscopy or measure intensity via plate reader (Ex/Em:

577/590 nm).

Result Interpretation: A decrease in red fluorescence indicates loss of lysosomal acidity (V-ATPase inhibition).
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic

or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express

or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

[Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of essential and

advanced chemicals, empowering scientists and researchers to drive

progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 7 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC12691628/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12691628/
https://www.benchchem.com/product/b607066#desertomycin-a-iupac-name-and-cas-number
https://www.benchchem.com/product/b607066#desertomycin-a-iupac-name-and-cas-number
https://www.benchchem.com/product/b607066#desertomycin-a-iupac-name-and-cas-number
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b607066?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607066?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

